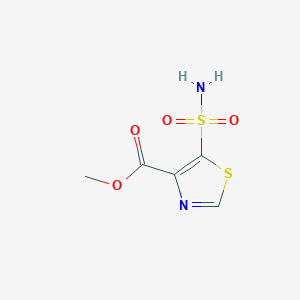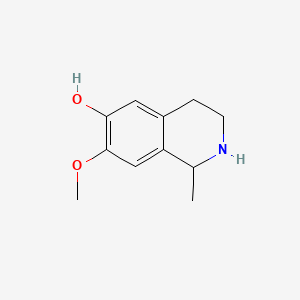![molecular formula C11H13NO4 B3022613 [4-(乙酰氨基)苯氧基]乙酸甲酯 CAS No. 220299-99-0](/img/structure/B3022613.png)
[4-(乙酰氨基)苯氧基]乙酸甲酯
描述
“Methyl [4-(acetylamino)phenoxy]acetate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13NO4 and a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of “Methyl [4-(acetylamino)phenoxy]acetate” is represented by the formula C11H13NO4 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
“Methyl [4-(acetylamino)phenoxy]acetate” is a solid at room temperature . It has a molecular weight of 223.23 and a molecular formula of C11H13NO4 .科学研究应用
苯酚的双分子氧化酰胺化
Chau 和 Ciufolini(2014 年)在《有机合成》中发表的这项研究讨论了苯酚的双分子氧化酰胺化,包括 [4-(乙酰氨基)苯氧基]乙酸甲酯。该研究重点关注反应机理及其在有机合成过程中的影响 (Chau & Ciufolini,2014)。
N,N-二甲基-2-(4-苯氧基苯氧基)乙酰胺的合成
金东远(2009 年)在《化学世界》中提出了一种合成 N,N-二甲基-2-(4-苯氧基苯氧基)乙酰胺的方法,展示了各种反应条件对产率的影响。这项研究有助于理解相关化合物的合成 (金,2009)。
2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯的合成和晶体结构
Navarrete-Vázquez 等人(2011 年)在《化学晶体学杂志》中探索了与 [4-(乙酰氨基)苯氧基]乙酸甲酯密切相关的化合物的合成和晶体结构。这项研究提供了其作为镇痛和抗血脂药物的潜在生物活性的见解 (Navarrete-Vázquez 等,2011)。
厌氧醚裂解的机理
Speranza 等人(2002 年)在《生物化学杂志》中发表的研究讨论了厌氧醚裂解的机理,与理解 [4-(乙酰氨基)苯氧基]乙酸甲酯等化合物的生化相互作用和转化有关 (Speranza 等,2002)。
二酰胺偶联苯甲酮作为潜在抗癌剂的设计和合成
Zabiulla 等人(2016 年)在《欧洲药理化学杂志》中进行的一项研究探讨了二酰胺偶联苯甲酮的设计和合成,为相关化合物的开发提供了抗癌应用的框架 (Zabiulla 等,2016)。
多酚的提取和光谱学
Capasso 等人(1992 年)在《植物化学》中研究了多酚(包括相关乙酸酯)的提取和表征。这项研究提供了对这些化合物的植物毒性影响的见解 (Capasso 等,1992)。
苯酚延迟醋酸乙烯酯聚合
Parnell 和 Russell(1974 年)在《聚合物科学杂志》中进行的一项研究考察了苯酚对醋酸乙烯酯聚合的延迟作用,与 [4-(乙酰氨基)苯氧基]乙酸甲酯等化合物的工业应用有关 (Parnell & Russell,1974)。
新型 4-氧代-1,3-噻唑烷的合成和抗菌活性
Desai 等人(2001 年)在《化学信息》中讨论了新型噻唑烷的合成,提供了对相关化合物的抗菌特性的见解 (Desai 等,2001)。
作用机制
Target of Action
The primary targets of Methyl [4-(acetylamino)phenoxy]acetate are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation
Pharmacokinetics
As a biochemical used for proteomics research , its bioavailability and pharmacokinetic properties would be dependent on factors such as route of administration, dosage, and individual patient characteristics.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl [4-(acetylamino)phenoxy]acetate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.
属性
IUPAC Name |
methyl 2-(4-acetamidophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLBUJUVCUNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449691 | |
| Record name | methyl [4-(acetylamino)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220299-99-0 | |
| Record name | methyl [4-(acetylamino)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)
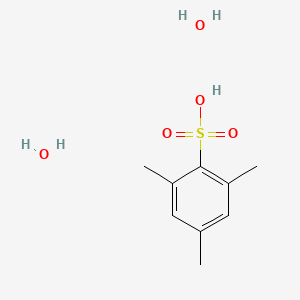

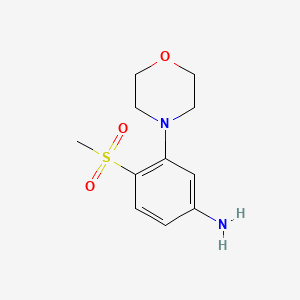


![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
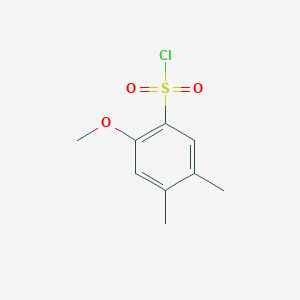
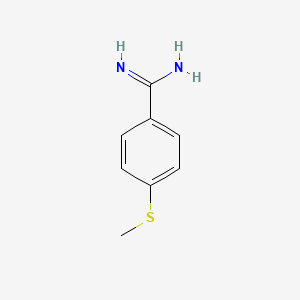
![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)
